N-(3-methoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide
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Overview
Description
N-(3-methoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a methoxyphenyl group and a trimethylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxyaniline and 2,3,6-trimethylphenol.
Formation of Intermediate: The 3-methoxyaniline is reacted with chloroacetyl chloride to form N-(3-methoxyphenyl)chloroacetamide.
Final Product: The intermediate is then reacted with 2,3,6-trimethylphenol in the presence of a base (such as sodium hydroxide) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would be essential to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-(3-hydroxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide.
Reduction: Formation of N-(3-methoxyphenyl)-2-(2,3,6-trimethylphenoxy)ethylamine.
Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The methoxy and phenoxy groups could play a role in binding to the molecular targets, while the acetamide group could influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)-2-phenoxyacetamide: Lacks the trimethyl groups, which may affect its biological activity and chemical properties.
N-(3-hydroxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.
N-(3-methoxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide: Similar structure but with different methyl group positions, which could influence its steric and electronic properties.
Uniqueness
N-(3-methoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The combination of methoxy, trimethylphenoxy, and acetamide groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-8-9-13(2)18(14(12)3)22-11-17(20)19-15-6-5-7-16(10-15)21-4/h5-10H,11H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMLAEWUDBANHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC(=CC=C2)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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